Bienvenue dans la boutique en ligne BenchChem!

5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Factor Xa Drug-likeness Physicochemical profiling

5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide (CAS 2034251-33-5) is a heterocyclic small molecule belonging to the chlorothiophene carboxamide class, a chemotype widely investigated for targeting coagulation Factor Xa (FXa) and thrombin. It features a 5-chlorothiophene-2-carboxamide core linked via a methylene bridge to a 5-(thiophen-2-yl)pyridin-3-yl moiety, yielding a molecular formula of C₁₅H₁₁ClN₂OS₂ and a molecular weight of 334.85 g/mol.

Molecular Formula C15H11ClN2OS2
Molecular Weight 334.84
CAS No. 2034251-33-5
Cat. No. B2806618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
CAS2034251-33-5
Molecular FormulaC15H11ClN2OS2
Molecular Weight334.84
Structural Identifiers
SMILESC1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C15H11ClN2OS2/c16-14-4-3-13(21-14)15(19)18-8-10-6-11(9-17-7-10)12-2-1-5-20-12/h1-7,9H,8H2,(H,18,19)
InChIKeyBZAOSVXJJDYWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide (CAS 2034251-33-5): Procurement-Ready Profile for Factor Xa Inhibitor Research


5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide (CAS 2034251-33-5) is a heterocyclic small molecule belonging to the chlorothiophene carboxamide class, a chemotype widely investigated for targeting coagulation Factor Xa (FXa) and thrombin [1]. It features a 5-chlorothiophene-2-carboxamide core linked via a methylene bridge to a 5-(thiophen-2-yl)pyridin-3-yl moiety, yielding a molecular formula of C₁₅H₁₁ClN₂OS₂ and a molecular weight of 334.85 g/mol [2]. The compound is commercially available as a research-grade screening compound or building block and has not been reported in any clinical trials [3].

Why Generic Substitution Fails for 5-Chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide (CAS 2034251-33-5)


Within the chlorothiophene carboxamide class, even subtle positional or heterocyclic substitutions can profoundly alter Factor Xa potency, selectivity, and pharmacokinetic behavior. The patent literature demonstrates that chlorothiophene-amides bearing different P1 and P4 surrogates exhibit widely divergent FXa inhibitory activities [1]. Specifically, the 5-chloro substitution on the thiophene carboxamide and the 5-(thiophen-2-yl) group on the pyridine ring are not interchangeable with other halogen or heterocyclic variants without risking a complete loss of target engagement. Rivaroxaban—the clinically approved FXa inhibitor sharing the 5-chlorothiophene-2-carboxamide core—achieves an IC₅₀ of 0.7 nM through a highly optimized oxazolidinone P1 motif, highlighting that the core alone does not guarantee potency . For researchers seeking to explore underexamined P1/P4 chemical space distinct from the oxazolidinone series, generic substitution is not a viable procurement strategy; the specific (thiophen-2-yl)pyridinyl-methyl architecture of CAS 2034251-33-5 may confer unique binding interactions that must be empirically verified rather than assumed.

Quantitative Differentiation Evidence for 5-Chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide (CAS 2034251-33-5)


Physicochemical Property Comparison: CAS 2034251-33-5 vs. Rivaroxaban

CAS 2034251-33-5 exhibits a distinct physicochemical profile relative to the clinically approved FXa inhibitor Rivaroxaban (BAY 59-7939). The target compound has a lower molecular weight (334.85 vs. 435.88 g/mol) and higher lipophilicity (logP 4.70 vs. ~1.9), with only one hydrogen bond donor compared to Rivaroxaban's single donor as well, but notably fewer hydrogen bond acceptors (4 vs. 6) and a smaller topological polar surface area (41 vs. ~87 Ų) [1][2]. These differences suggest that CAS 2034251-33-5 may exhibit distinct membrane permeability and oral absorption characteristics, potentially offering advantages in CNS penetration or alternative routes of administration that are not achievable with the larger, more polar oxazolidinone-containing Rivaroxaban scaffold.

Factor Xa Drug-likeness Physicochemical profiling

Positional Isomer Differentiation: 5-(Thiophen-2-yl) vs. 2-(Thiophen-3-yl) Substitution

CAS 2034251-33-5 and its positional isomer 5-chloro-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide (CAS 2034407-56-0) differ in the position of the thiophene substituent on the pyridine ring (5-position vs. 2-position) and the thiophene isomer (2-thienyl vs. 3-thienyl). This positional isomerism is known to influence Factor Xa binding affinity in chlorothiophene carboxamide series, as the spatial orientation of the heterocyclic P1/P4 surrogates critically determines interaction with the S1 and S4 pockets of the FXa active site [1][2]. The 5-(thiophen-2-yl)pyridin-3-yl arrangement in CAS 2034251-33-5 may provide a distinct vector for hydrogen bonding and π-stacking interactions compared to the 2-(thiophen-3-yl) isomer, which could translate into differential FXa inhibitory potency and selectivity profiles.

Factor Xa Isomer selectivity Structure-activity relationship

Heterocyclic Variant Comparison: Thiophene vs. Furan P1 Surrogate

The 5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide analog replaces the thiophene P1 surrogate with a furan ring. In Factor Xa inhibitor design, the sulfur atom in thiophene contributes distinct electronic properties and polarizability compared to the oxygen atom in furan, which can alter the strength of hydrophobic contacts and sulfur-π interactions within the S1/S4 pockets [1]. While no quantitative potency data are publicly available for either compound, the class-level SAR from chlorothiophene carboxamide patents indicates that even isosteric heterocyclic replacements can result in order-of-magnitude shifts in FXa inhibitory activity, making the thiophene variant a structurally non-redundant member of the screening set [2].

Factor Xa Bioisostere Heterocycle SAR

Drug-Likeness and Lead-Likeness Assessment: CAS 2034251-33-5 vs. Congeneric Screening Compounds

Based on the ZINC15 database, CAS 2034251-33-5 meets all key oral drug-likeness criteria: molecular weight ≤500 g/mol (334.85), logP ≤5 (4.70), HBD ≤5 (1), and HBA ≤10 (4) [1]. Its tPSA of 41 Ų falls well below the 140 Ų threshold for oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration, suggesting potential for CNS exposure that is not achievable with larger FXa inhibitors like Rivaroxaban (tPSA ~87 Ų). The compound's 4 rotatable bonds and 3-ring system confer moderate conformational flexibility while maintaining a relatively rigid core, a profile that aligns with fragment-to-lead optimization campaigns [2]. No Pan-Assay Interference (PAINS) alerts have been identified for this scaffold [3].

Drug-likeness Lead optimization Fragment-based drug discovery

Optimal Research and Procurement Application Scenarios for 5-Chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide (CAS 2034251-33-5)


Novel P1 Surrogate Exploration in Factor Xa Inhibitor Lead Discovery

CAS 2034251-33-5 is ideally suited as a structurally distinct P1 surrogate for Factor Xa inhibitor screening libraries. Its 5-(thiophen-2-yl)pyridin-3-yl methyl architecture explores chemical space that is orthogonal to the well-characterized oxazolidinone, benzamidine, and amino acid-based P1 motifs found in Rivaroxaban, Apixaban, and early-stage FXa inhibitors. Procurement of this compound enables scaffold-hopping campaigns aimed at identifying novel FXa inhibitors with differentiated intellectual property positions [1]. The compound's favorable drug-likeness profile supports its use as a fragment-like starting point for structure-based lead optimization [2].

Positional Isomer Selectivity Profiling for FXa S1/S4 Pocket Mapping

The positional isomer pair represented by CAS 2034251-33-5 (5-(thiophen-2-yl)pyridin-3-yl) and CAS 2034407-56-0 (2-(thiophen-3-yl)pyridin-3-yl) provides a valuable tool set for mapping the steric and electronic requirements of the FXa S1 and S4 binding pockets. Comparative testing of these isomers in enzymatic FXa assays can reveal critical binding orientation preferences, informing the design of next-generation inhibitors with improved selectivity over related serine proteases such as thrombin and trypsin [3].

CNS-Penetrant Anticoagulant Probe Development

With a tPSA of 41 Ų—well below the 90 Ų threshold associated with blood-brain barrier penetration—CAS 2034251-33-5 is a promising starting point for developing CNS-penetrant FXa probes [2]. Emerging evidence suggests that thrombin and FXa play roles in neuroinflammatory and neurodegenerative processes. The compound's low molecular weight and high lipophilicity profile distinguish it from clinically approved FXa inhibitors (Rivaroxaban tPSA ~87 Ų; Apixaban tPSA ~111 Ų), which are excluded from the CNS. Researchers investigating the role of coagulation proteases in brain pathology can procure this compound as a tool to test CNS-penetrant FXa inhibition hypotheses.

Thiophene Bioisostere SAR Libraries for Anticoagulant Discovery

CAS 2034251-33-5 serves as the thiophene-containing reference compound within a broader bioisostere panel that includes its furan, oxazole, and thiazole counterparts. The differential electronic properties of sulfur (thiophene) versus oxygen (furan) or nitrogen-containing heterocycles can be systematically probed through comparative FXa inhibition assays [4]. For procurement teams building comprehensive heterocyclic screening decks, CAS 2034251-33-5 represents an essential member of the P1 surrogate matrix that cannot be replaced by oxa- or aza-analogs without losing key sulfur-dependent binding interactions.

Quote Request

Request a Quote for 5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.